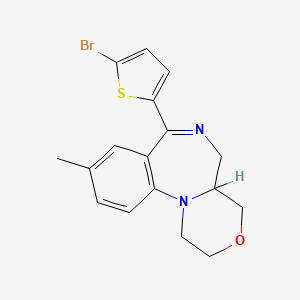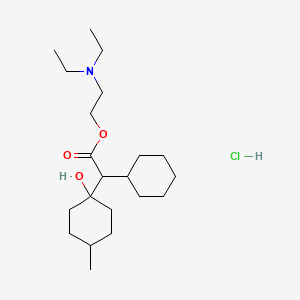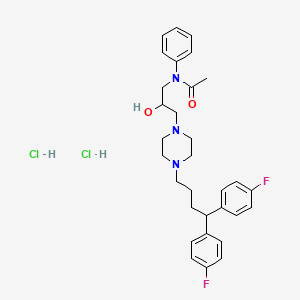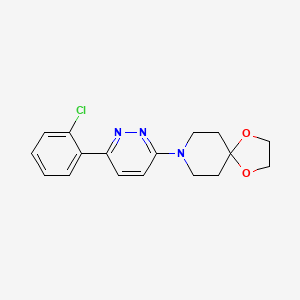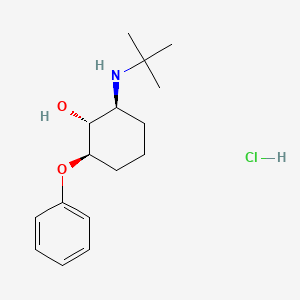
Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- is a complex organic compound that belongs to the class of cyclohexanols. This compound is characterized by the presence of a cyclohexanol ring substituted with a phenoxy group and a tert-butylamino group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexanol ring, followed by the introduction of the phenoxy group through nucleophilic substitution reactions. The tert-butylamino group can be introduced via amination reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the phenoxy or tert-butylamino groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanoic acid, while substitution reactions may produce various substituted cyclohexanol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be used in studies involving enzyme interactions or as a ligand in binding assays.
Industry: Could be used in the production of specialty chemicals or as a component in formulations.
Mechanism of Action
The mechanism of action of Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol derivatives: Compounds with similar cyclohexanol structures but different substituents.
Phenoxy compounds: Compounds containing the phenoxy group with various other functional groups.
Amino alcohols: Compounds with both amino and hydroxyl groups.
Uniqueness
The uniqueness of Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
108692-71-3 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
(1R,2S,6R)-2-(tert-butylamino)-6-phenoxycyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-16(2,3)17-13-10-7-11-14(15(13)18)19-12-8-5-4-6-9-12;/h4-6,8-9,13-15,17-18H,7,10-11H2,1-3H3;1H/t13-,14+,15+;/m0./s1 |
InChI Key |
YWOWDMLXJDRRBN-ONAKXNSWSA-N |
Isomeric SMILES |
CC(C)(C)N[C@H]1CCC[C@H]([C@@H]1O)OC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(C)(C)NC1CCCC(C1O)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


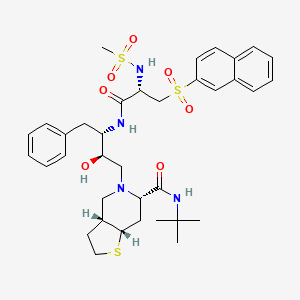
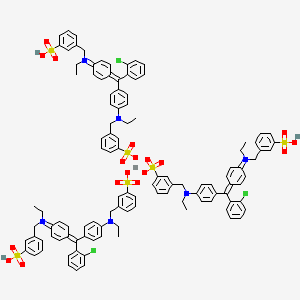

![(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758588.png)


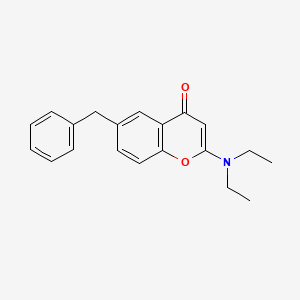
![(2-isopropylthiazol-5-yl)methyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]-3-methyl-butanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12758608.png)
